molecular formula C19H20N4O2S B4107207 2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B4107207
M. Wt: 368.5 g/mol
InChI Key: YMXIHQQYOFPJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a thioether linkage, which can influence its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic acid derivative, such as acetic anhydride or acetyl chloride, under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzimidazole ring can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the thioether linkage can enhance its binding affinity and specificity. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide: shares structural similarities with other benzimidazole derivatives, such as:

Uniqueness

The unique combination of the benzimidazole core with the thioether and acetamide functionalities gives this compound distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-6-5-7-13(2)18(12)22-17(25)10-23-15-9-4-3-8-14(15)21-19(23)26-11-16(20)24/h3-9H,10-11H2,1-2H3,(H2,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXIHQQYOFPJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.